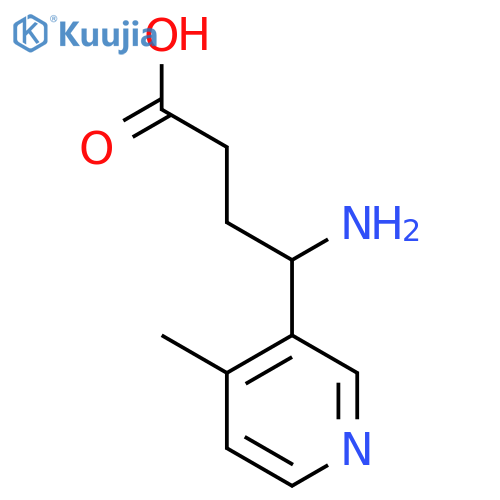Cas no 1270395-53-3 (4-amino-4-(4-methylpyridin-3-yl)butanoic acid)

1270395-53-3 structure
商品名:4-amino-4-(4-methylpyridin-3-yl)butanoic acid
4-amino-4-(4-methylpyridin-3-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-amino-4-(4-methylpyridin-3-yl)butanoic acid
- EN300-1854808
- 1270395-53-3
- AKOS006373156
-
- インチ: 1S/C10H14N2O2/c1-7-4-5-12-6-8(7)9(11)2-3-10(13)14/h4-6,9H,2-3,11H2,1H3,(H,13,14)
- InChIKey: KBFSHHSJOUJIOL-UHFFFAOYSA-N
- ほほえんだ: OC(CCC(C1C=NC=CC=1C)N)=O
計算された属性
- せいみつぶんしりょう: 194.105527694g/mol
- どういたいしつりょう: 194.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.2Ų
- 疎水性パラメータ計算基準値(XlogP): -2.3
4-amino-4-(4-methylpyridin-3-yl)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1854808-0.05g |
4-amino-4-(4-methylpyridin-3-yl)butanoic acid |
1270395-53-3 | 0.05g |
$948.0 | 2023-09-18 | ||
| Enamine | EN300-1854808-0.1g |
4-amino-4-(4-methylpyridin-3-yl)butanoic acid |
1270395-53-3 | 0.1g |
$993.0 | 2023-09-18 | ||
| Enamine | EN300-1854808-2.5g |
4-amino-4-(4-methylpyridin-3-yl)butanoic acid |
1270395-53-3 | 2.5g |
$2211.0 | 2023-09-18 | ||
| Enamine | EN300-1854808-5.0g |
4-amino-4-(4-methylpyridin-3-yl)butanoic acid |
1270395-53-3 | 5g |
$3812.0 | 2023-06-03 | ||
| Enamine | EN300-1854808-0.25g |
4-amino-4-(4-methylpyridin-3-yl)butanoic acid |
1270395-53-3 | 0.25g |
$1038.0 | 2023-09-18 | ||
| Enamine | EN300-1854808-5g |
4-amino-4-(4-methylpyridin-3-yl)butanoic acid |
1270395-53-3 | 5g |
$3273.0 | 2023-09-18 | ||
| Enamine | EN300-1854808-10g |
4-amino-4-(4-methylpyridin-3-yl)butanoic acid |
1270395-53-3 | 10g |
$4852.0 | 2023-09-18 | ||
| Enamine | EN300-1854808-10.0g |
4-amino-4-(4-methylpyridin-3-yl)butanoic acid |
1270395-53-3 | 10g |
$5652.0 | 2023-06-03 | ||
| Enamine | EN300-1854808-0.5g |
4-amino-4-(4-methylpyridin-3-yl)butanoic acid |
1270395-53-3 | 0.5g |
$1084.0 | 2023-09-18 | ||
| Enamine | EN300-1854808-1.0g |
4-amino-4-(4-methylpyridin-3-yl)butanoic acid |
1270395-53-3 | 1g |
$1315.0 | 2023-06-03 |
4-amino-4-(4-methylpyridin-3-yl)butanoic acid 関連文献
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
1270395-53-3 (4-amino-4-(4-methylpyridin-3-yl)butanoic acid) 関連製品
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 61389-26-2(Lignoceric Acid-d4)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
